Besifovir dipivoxil maleate

Description

Properties

CAS No. |

1039623-01-2 |

|---|---|

Molecular Formula |

C26H38N5O12P |

Molecular Weight |

643.6 g/mol |

IUPAC Name |

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C22H34N5O8P.C4H4O4/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27;5-3(6)1-2-4(7)8/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

DXUDWHZKSUFXKH-BTJKTKAUSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LB-80380 maleate salt; LB 80380 maleate salt; LB80380 maleate salt; |

Origin of Product |

United States |

Foundational & Exploratory

Besifovir Dipivoxil Maleate: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction to Besifovir Dipivoxil Maleate

This compound (BSV) is an orally administered acyclic nucleotide phosphonate, a class of antiviral drugs that has become a cornerstone in the management of chronic hepatitis B (CHB).[1][2] Developed as a prodrug, this compound is designed for efficient oral absorption before its conversion to the pharmacologically active form.[2] Clinical studies have demonstrated its potent antiviral efficacy against the hepatitis B virus (HBV), comparable to established therapies such as tenofovir disoproxil fumarate (TDF), while offering an improved safety profile, particularly concerning renal and bone health.[3] This technical guide provides a comprehensive overview of the core mechanism of action of besifovir, its intracellular activation, antiviral activity, and resistance profile, supported by experimental data and protocols.

Core Mechanism of Action

Besifovir is a nucleotide analog that targets the HBV polymerase, a multi-functional enzyme essential for the virus's replication cycle.[4][5] The HBV polymerase exhibits both reverse transcriptase and DNA polymerase activities, which are crucial for the synthesis of the viral DNA from its pregenomic RNA template. The active form of besifovir, besifovir diphosphate, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain.[6][7] By mimicking dGTP, besifovir diphosphate is incorporated into the growing DNA strand. However, due to the lack of a 3'-hydroxyl group on its acyclic side chain, the addition of the next nucleotide is blocked, leading to premature termination of DNA chain elongation.[4] This disruption of viral DNA synthesis effectively halts HBV replication.[4]

Intracellular Activation and Action

This compound is administered as a prodrug to enhance its oral bioavailability. Following oral administration, it is rapidly absorbed and undergoes hydrolysis by cellular esterases, primarily in the liver and intestine, to yield its active metabolite, besifovir (LB80317).[6] As a nucleotide monophosphate analog, besifovir requires further intracellular phosphorylation to become fully active. This process is carried out by host cellular kinases.

The proposed intracellular phosphorylation pathway is as follows:

-

Initial Phosphorylation: Besifovir monophosphate is phosphorylated by a cellular phosphokinase to form besifovir diphosphate.

-

Second Phosphorylation: Besifovir diphosphate is further phosphorylated to besifovir triphosphate, the active moiety that directly competes with dGTP.

While the specific kinases involved in the phosphorylation of besifovir have not been fully elucidated in the provided search results, the pathway is analogous to that of other well-characterized nucleotide analogs like tenofovir and adefovir.[8][9][10][11]

Antiviral Activity and Resistance Profile

Besifovir has demonstrated potent antiviral activity against both wild-type and certain nucleos(t)ide analog-resistant strains of HBV. The in vitro antiviral activity is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

| HBV Strain/Mutant | IC50 (μM) of Besifovir | Fold Change vs. Wild-Type | Reference |

| Wild-Type (WT) | 4.25 ± 0.43 | - | [6] |

| Lamivudine-Resistant | |||

| rtL180M + rtM204V | > 100 | > 23.5 | [6] |

| Adefovir-Resistant | |||

| rtA181T/V + rtN236T | 8.43 ± 0.58 | 2.0 | [6] |

| rtN236T | 5.27 ± 0.26 | 1.2 | [6] |

| Entecavir-Resistant | |||

| rtL180M + rtT184G + rtS202I + rtM204V | > 100 | > 23.5 | [6] |

| Tenofovir-Resistant | |||

| rtA194T | 5.20 ± 0.42 | 1.2 | [6] |

Resistance: Long-term treatment with nucleos(t)ide analogs can lead to the emergence of drug-resistant HBV variants. For besifovir, mutations in the reverse transcriptase domain of the HBV polymerase can reduce its susceptibility. Notably, the lamivudine-resistant mutations rtL180M and rtM204V have been shown to confer resistance to besifovir.[6][7] However, besifovir retains activity against adefovir-resistant mutants and certain tenofovir-resistant strains that do not harbor the rtL180M and rtM204V mutations.[6][7][12] The high genetic barrier to resistance is a significant advantage of besifovir in the long-term management of CHB.[2]

Experimental Protocols

In Vitro Drug Susceptibility Assay

The following is a detailed methodology for determining the in vitro susceptibility of HBV to besifovir, based on published studies.[6][12]

1. Cell Culture and Plasmids:

-

Cell Line: Human hepatoma cell line, such as Huh7 cells.

-

Plasmids: Replication-competent HBV 1.2mer clones (wild-type and mutants) are used for transfection.

2. Transfection and Drug Treatment:

-

Huh7 cells are seeded in culture plates and allowed to attach.

-

Cells are transfected with the HBV replicon plasmids using a suitable transfection reagent.

-

Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of besifovir (the active metabolite, as the prodrug is not efficiently converted in vitro).

-

The cells are incubated for a specified period (e.g., 4 days) to allow for HBV replication and drug action.

3. Analysis of HBV Replication:

-

Supernatant Analysis: The culture supernatant is collected to measure the level of secreted hepatitis B e-antigen (HBeAg) by ELISA, which serves as an indicator of transfection efficiency and viral protein expression.

-

Intracellular HBV DNA Analysis (Southern Blot):

-

Cells are harvested and lysed.

-

Intracellular HBV core particles are isolated.

-

HBV DNA is extracted from the core particles.

-

The extracted DNA is separated by agarose gel electrophoresis and transferred to a membrane.

-

The membrane is hybridized with a radiolabeled HBV-specific probe.

-

The levels of HBV DNA replication intermediates are visualized by autoradiography and quantified using densitometry.

-

4. Data Analysis:

-

The intensity of the HBV DNA bands at different drug concentrations is measured.

-

The IC50 value, the drug concentration at which HBV DNA replication is inhibited by 50%, is calculated by non-linear regression analysis.

Conclusion

This compound is a potent nucleotide analog inhibitor of HBV polymerase with a well-defined mechanism of action. Its prodrug formulation allows for effective oral delivery, and subsequent intracellular phosphorylation leads to the generation of the active diphosphate metabolite. This active form competes with the natural substrate for incorporation into the viral DNA, causing chain termination and halting viral replication. While resistance can emerge, particularly through the rtL180M and rtM204V mutations, besifovir maintains activity against several other clinically relevant resistant strains. Its favorable safety profile, particularly in terms of renal and bone health, makes it a valuable therapeutic option for the long-term management of chronic hepatitis B. The experimental protocols outlined provide a basis for further research into the antiviral properties of besifovir and the development of next-generation anti-HBV therapies.

References

- 1. Continuing this compound versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-cmh.org [e-cmh.org]

- 4. What is Besifovir used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. susceptibility-of-drug-resistant-hepatitis-b-virus-mutants-to-besifovir - Ask this paper | Bohrium [bohrium.com]

Besifovir Dipivoxil Maleate: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (BSV), trade name Besivo, is an oral acyclic nucleotide phosphonate and a prodrug of its active form, besifovir.[1][2] Developed as a potent antiviral agent, it is structurally similar to adefovir and tenofovir.[3] Primarily spearheaded by South Korean pharmaceutical companies, besifovir has emerged as a significant therapeutic option for chronic hepatitis B (CHB) infection.[4][5] As a nucleotide analog, it mimics the natural building blocks of viral DNA, thereby interfering with viral replication.[4] This technical guide provides an in-depth overview of the antiviral activity spectrum of this compound, focusing on its mechanism of action, in vitro and clinical efficacy, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a guanosine monophosphate analog that, once administered, is metabolized into its active diphosphate form.[6] This active metabolite acts as a competitive inhibitor of the hepatitis B virus (HBV) polymerase, the viral enzyme responsible for reverse transcription of the pregenomic RNA (pgRNA) into viral DNA.[3] By competing with the natural substrate, deoxyguanosine triphosphate (dGTP), the active form of besifovir is incorporated into the elongating viral DNA chain.[4] This incorporation leads to premature chain termination, effectively halting HBV DNA synthesis and suppressing viral replication.[4] The primary target of besifovir is the reverse transcriptase (RT) domain of the HBV polymerase.[3]

In Vitro Antiviral Activity Spectrum

The antiviral activity of besifovir is primarily directed against the hepatitis B virus. In vitro studies have quantified its inhibitory effects on both wild-type and drug-resistant HBV strains. The 50% inhibitory concentration (IC50) is a key metric used to assess this activity.

Table 1: In Vitro Anti-HBV Activity of Besifovir

| Cell Line | HBV Strain/Mutations | Assay Method | IC50 (μM) | Fold Change vs. WT | Reference |

| Huh7 | Wild-Type (WT) | Southern Blot | 4.25 ± 0.43 | - | [7] |

| Huh7 | LMV-resistant (rtM129L + rtV173L + rtM204I + rtL269I + rtH337N) | Southern Blot | 7.47 ± 0.54 | 1.8 | [7] |

| Huh7 | LMV-resistant (rtL180M + rtM204V) | Southern Blot | >50 | >11.8 | [7] |

| Huh7 | ADV-resistant (rtA181T + rtI233V) | Southern Blot | 8.43 ± 0.58 | 2.0 | [7] |

| Huh7 | ADV-resistant (rtA181T) | Southern Blot | 5.27 ± 0.26 | 1.2 | [7] |

| Huh7 | ETV-resistant (rtV173L + rtL180M + rtM204V) | Southern Blot | 26.00 ± 3.79 | 6.1 | [7] |

| Huh7 | ETV-resistant (rtI169T + rtL180M + rtM204V + rtT184G + rtS202I) | Southern Blot | 40.70 ± 2.26 | 9.6 | [7] |

LMV: Lamivudine; ADV: Adefovir; ETV: Entecavir; WT: Wild-Type.

Clinical Efficacy

This compound has undergone extensive clinical evaluation in phase 3 and 4 trials, demonstrating non-inferior antiviral efficacy compared to established first-line therapies such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[4][8][9]

Table 2: Summary of Clinical Efficacy of this compound in Chronic Hepatitis B

| Trial/Study | Duration | Patient Population | Comparator | Virological Response (HBV DNA <20 IU/mL) | Virological Response (HBV DNA <69 IU/mL) | ALT Normalization | HBeAg Seroconversion | Reference |

| Phase 3 (NCT01937806) | 48 Weeks | Treatment-naïve | TDF | Not Reported | 80.9% (BSV) vs. 84.9% (TDF) | Not Reported | Not Reported | [8] |

| Phase 3 Extension | 96 Weeks | Treatment-naïve | TDF (switched to BSV at 48w) | Not Reported | 87.2% (BSV-BSV) vs. 85.7% (TDF-BSV) | Not Reported | Not Reported | [8] |

| Phase 3 Extension | 144 Weeks | Treatment-naïve | TDF (switched to BSV at 48w) | 80.3% (BSV-BSV) vs. 85.5% (TDF-BSV) | 87.7% (BSV-BSV) vs. 92.1% (TDF-BSV) | Similar between groups | 8.0% (BSV-BSV) vs. 12.2% (TDF-BSV) | [4] |

| Phase 3 Extension | 192 Weeks | Treatment-naïve | TDF (switched to BSV at 48w) | 87.5% (BSV-BSV) vs. 87.5% (TDF-BSV) | 92.5% (BSV-BSV) vs. 93.1% (TDF-BSV) | Similar between groups | Similar between groups | [5] |

| Multicenter Cohort | Median 28.7 months | Treatment-naïve | TAF | 85.0% (BSV) vs. 88.7% (TAF) at 2 years | Not Reported | Similar between groups | Higher in BSV group | [9] |

Resistance Profile

A critical aspect of any antiviral agent is its profile against resistant viral strains. In vitro studies have shown that besifovir maintains activity against certain nucleos(t)ide analog-resistant HBV mutants, though not all.

-

Lamivudine (LMV) Resistance: Besifovir shows reduced susceptibility to LMV-resistant strains, particularly those with the rtL180M + rtM204V mutations, which confer a high level of resistance.[7]

-

Adefovir (ADV) Resistance: Besifovir is effective in suppressing the replication of ADV-resistant mutants, such as those with the rtA181T mutation.[7]

-

Entecavir (ETV) Resistance: ETV-resistant HBV clones, which often include LMV-resistance mutations, exhibit partial resistance to besifovir.[7]

-

Tenofovir (TDF/TAF) Resistance: HBV mutants with primary mutations conferring resistance to tenofovir are generally susceptible to besifovir.[3] No besifovir-resistant mutations were detected in long-term clinical trials of up to 192 weeks.[5]

Experimental Protocols

In Vitro HBV Drug Susceptibility Assay

This protocol outlines a typical method for determining the in vitro efficacy of an antiviral compound against HBV.

1. Cell Culture and Transfection:

-

Human hepatoma cell lines, such as Huh7 or HepG2, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[7]

-

Cells are seeded in multi-well plates and grown to a suitable confluency.

-

Cells are then transfected with a replication-competent HBV 1.2mer replicon plasmid using a suitable transfection reagent.[7] This plasmid contains the genetic information for HBV to replicate within the host cell.

2. Drug Treatment:

-

Following transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of besifovir.[7]

-

A range of concentrations is used to determine the dose-dependent inhibitory effect.

-

The drug-containing medium is typically replaced daily for the duration of the experiment (e.g., 4 days).[7]

3. HBV DNA Extraction and Analysis:

-

After the treatment period, cells are harvested and lysed.

-

Intracellular HBV DNA replicative intermediates are extracted from the cell lysates.[7]

-

The levels of HBV DNA are quantified using either Southern blot analysis or quantitative PCR (qPCR).[7] Southern blotting allows for the visualization of different HBV DNA forms (relaxed circular, double-stranded linear, and single-stranded).[7]

4. IC50 Determination:

-

The amount of HBV DNA at each drug concentration is measured and compared to an untreated control.

-

The IC50 value, the concentration of the drug that inhibits 50% of HBV DNA replication, is calculated using dose-response curve analysis.[7]

Cytotoxicity Assay (MTT Assay)

To assess the safety profile of an antiviral compound, its cytotoxicity is determined. The 50% cytotoxic concentration (CC50) is a standard measure.

1. Cell Seeding:

-

HepG2 or other relevant hepatoma cells are seeded in 96-well plates at a predetermined density.[10]

2. Compound Exposure:

-

Cells are exposed to serial dilutions of the test compound (e.g., besifovir) for a specified period (e.g., 24 to 72 hours).[11]

3. MTT Reagent Addition:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[12] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

4. Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 490 nm).[11]

5. CC50 Calculation:

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[11]

Selectivity Index (SI): The SI is a critical parameter in drug development, representing the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the EC50 (or IC50). A higher SI value indicates a more favorable safety profile.

Conclusion

This compound is a potent and selective inhibitor of hepatitis B virus replication. Its mechanism of action, through the competitive inhibition of the viral polymerase and subsequent chain termination, is well-established for its drug class. In vitro data demonstrates its efficacy against wild-type HBV and certain drug-resistant strains, although resistance can occur with specific mutation patterns. Extensive clinical trials have confirmed its non-inferior antiviral activity to current first-line treatments, coupled with a favorable safety profile, particularly concerning renal and bone health.[8][9] This comprehensive profile makes this compound a valuable therapeutic agent in the management of chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vitro system for screening anti-hepatitis B virus drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuing this compound versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]

- 7. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Noninferiority Outcomes of Besifovir Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B [gutnliver.org]

- 10. Cytotoxicity assays. [bio-protocol.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Besifovir Dipivoxil Maleate: A Technical Guide for Hepatitis B Virus Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Besifovir dipivoxil maleate (BSV), a potent nucleotide analog for the treatment of chronic hepatitis B (CHB). This document details its mechanism of action, clinical efficacy, resistance profile, and safety data, alongside relevant experimental protocols for researchers in the field.

Core Concepts: Mechanism of Action

This compound is an orally administered prodrug of besifovir.[1] As a nucleotide analog, its antiviral activity is dependent on its intracellular conversion to the active diphosphate metabolite, which then interferes with the replication machinery of the hepatitis B virus (HBV).[2][3]

Upon absorption, the dipivoxil maleate moiety is cleaved by cellular esterases to release besifovir.[4] Subsequently, cellular kinases phosphorylate besifovir into its active form, besifovir diphosphate.[5] This active metabolite acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase).[6] By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), it is incorporated into the nascent viral DNA chain, leading to premature chain termination and the cessation of viral replication.[3]

Efficacy and Clinical Data

Besifovir has demonstrated potent antiviral efficacy in numerous clinical trials, comparable to established first-line therapies such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV).

Virological Response

Long-term studies have shown high rates of virological suppression with sustained BSV treatment.

| Study Duration | Treatment Group | Virological Response (HBV DNA <69 IU/mL) | Virological Response (HBV DNA <20 IU/mL) | Reference |

| 144 Weeks | BSV-BSV (Continuous) | 87.7% | 80.3% | [7][8] |

| 144 Weeks | TDF-BSV (Switched at 48 weeks) | 92.1% | 85.5% | [7][8] |

| 192 Weeks | BSV-BSV (Continuous) | 92.5% | 87.5% | [9][10] |

| 192 Weeks | TDF-BSV (Switched at 48 weeks) | 93.1% | 87.5% | [9][10] |

Serological and Biochemical Responses

Key serological and biochemical markers also show significant improvement with BSV therapy.

| Study Duration | Treatment Group | HBeAg Seroconversion Rate | ALT Normalization Rate | Reference |

| 192 Weeks | BSV-BSV (Continuous) | 10.2% | Not specified | [10] |

| 192 Weeks | TDF-BSV (Switched at 48 weeks) | 12.5% | Not specified | [10] |

Resistance Profile

A key advantage of Besifovir is its high genetic barrier to resistance.[1][11] Long-term clinical trials of up to 192 weeks have reported no instances of BSV-resistant mutations.[9][10] However, some studies have indicated that pre-existing mutations conferring resistance to other nucleos(t)ide analogs, such as lamivudine (rtL180M and rtM204V), may be associated with a reduced susceptibility to besifovir in vitro.[4]

Safety and Tolerability

Besifovir has shown a favorable safety profile, particularly concerning renal and bone health, when compared to TDF.[12][13]

| Safety Parameter | Besifovir (BSV) | Tenofovir Disoproxil Fumarate (TDF) | Reference |

| Renal Function | Stable or improved estimated glomerular filtration rate (eGFR). | Significant decrease in eGFR over time. | [13] |

| Bone Mineral Density (BMD) | Well-preserved hip and spine BMD. | Significant decreases in hip and spine BMD. | [13] |

| Most Common Adverse Event | L-carnitine depletion (requiring supplementation).[11] | N/A | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of Besifovir and other anti-HBV compounds.

Antiviral Activity Assay in HepG2.2.15 Cells

This assay is a standard method for evaluating the efficacy of antiviral compounds against HBV replication in a stable cell line.[14][15]

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

Materials:

-

HepG2.2.15 cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Test compound (e.g., Besifovir)

-

96-well cell culture plates

-

Reagents for DNA extraction and qPCR

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a no-drug control and a positive control (e.g., lamivudine).[16]

-

Incubation: Incubate the cells for 6-8 days, changing the medium with the freshly prepared compound every 2 days.[14][16]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using quantitative real-time PCR (qPCR).[15]

-

Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the inhibition percentage against the compound concentration.

HBV DNA Quantification by qPCR

This protocol details the quantification of HBV DNA from cell culture supernatants.

Objective: To measure the amount of extracellular HBV DNA.

Materials:

-

Cell culture supernatant

-

Viral DNA extraction kit

-

qPCR master mix

-

HBV-specific primers and probe

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Extract viral DNA from the collected cell culture supernatant according to the manufacturer's protocol of the chosen DNA extraction kit.[7]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA template.

-

Real-time PCR: Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 94°C for 3 minutes, followed by 40 cycles of 94°C for 20 seconds and 60°C for 40 seconds.[17]

-

Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence. Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.

HBV Polymerase Gene Sequencing for Resistance Mutation Analysis

This protocol outlines the process for identifying resistance mutations in the HBV polymerase gene.[2][18]

Objective: To detect known and potentially novel mutations in the HBV polymerase gene that may confer drug resistance.

Materials:

-

Extracted HBV DNA

-

Primers flanking the reverse transcriptase (RT) domain of the HBV polymerase gene

-

PCR amplification reagents

-

DNA sequencing reagents and instrument

Procedure:

-

PCR Amplification: Amplify the RT domain of the HBV polymerase gene from the extracted viral DNA using PCR.[19]

-

PCR Product Purification: Purify the PCR product to remove primers and other reaction components.

-

Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using the same primers used for amplification.[2][19]

-

Sequence Analysis: Compare the obtained sequence to a wild-type HBV reference sequence to identify any amino acid substitutions. Utilize online tools like the geno2pheno HBV resistance tool for interpretation of identified mutations.[11]

In Vitro HBV Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HBV polymerase.[20][21]

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HBV polymerase.

Materials:

-

Isolated intracellular HBV nucleocapsids (containing active polymerase) from HBV-transfected HepG2 cells.[21]

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³³P]TTP).

-

Test compound in its active triphosphate form (e.g., Besifovir diphosphate).

Procedure:

-

Reaction Setup: In a reaction tube, combine the isolated HBV nucleocapsids, a mixture of dNTPs (with one being radiolabeled), and varying concentrations of the test compound's active triphosphate form.

-

Enzymatic Reaction: Incubate the reaction mixture to allow for DNA synthesis by the HBV polymerase.

-

Quantification of DNA Synthesis: Measure the incorporation of the radiolabeled dNTP into the newly synthesized DNA. This can be done by methods such as filter binding assays or gel electrophoresis followed by autoradiography.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the toxicity of any potential antiviral compound on host cells.[22][23]

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

Hepatic cell line (e.g., HepG2 or Huh7)

-

Test compound

-

96-well cell culture plates

-

Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the hepatic cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a duration similar to the antiviral assay (e.g., 72 hours).[22]

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anti-HBV compound.

References

- 1. dna-technology.com [dna-technology.com]

- 2. Detection of Hepatitis B Virus Genotypic Resistance Mutations by Coamplification at Lower Denaturation Temperature-PCR Coupled with Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Besifovir used for? [synapse.patsnap.com]

- 4. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Preparation of viral DNA and quantitative PCR analysis [bio-protocol.org]

- 8. This compound 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuing this compound versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-cmh.org [e-cmh.org]

- 11. medrxiv.org [medrxiv.org]

- 12. ice-hbv.org [ice-hbv.org]

- 13. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. e-century.us [e-century.us]

- 17. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HBV Genotyping and Analysis for Unique Mutations | Springer Nature Experiments [experiments.springernature.com]

- 19. Mutational characterization of HBV reverse transcriptase gene and the genotype-phenotype correlation of antiviral resistance among Chinese chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ice-hbv.org [ice-hbv.org]

- 21. journals.asm.org [journals.asm.org]

- 22. stemcell.com [stemcell.com]

- 23. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Besifovir dipivoxil maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate is a novel acyclic nucleotide phosphonate exhibiting potent antiviral activity against the hepatitis B virus (HBV). As a prodrug, it undergoes intracellular metabolism to its active diphosphate metabolite, which effectively inhibits HBV polymerase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

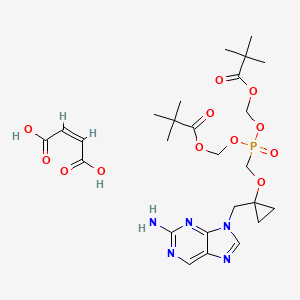

Chemical Structure and Properties

This compound is the orally bioavailable prodrug of besifovir. The dipivoxil ester and maleate salt moieties enhance its absorption and overall pharmacokinetic profile.

Chemical Structure:

-

IUPAC Name: (2Z)-But-2-enedioic acid;[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate[1]

-

CAS Number: 1039623-01-2[2]

-

Molecular Formula: C₂₆H₃₈N₅O₁₂P[2]

-

Molecular Weight: 643.58 g/mol [2]

-

SMILES: CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)Cn2cnc3cnc(N)nc32)OCOC(=O)C(C)(C)C.C(=C/C(=O)O)/C(=O)O[3]

Physicochemical Properties:

A summary of the key physicochemical properties of besifovir dipivoxil is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Water Solubility | 0.744 mg/mL | ALOGPS (Predicted) |

| logP | 1.39 | ALOGPS (Predicted) |

| pKa (Strongest Acidic) | 16.67 | Chemaxon (Predicted) |

| pKa (Strongest Basic) | 3.58 | Chemaxon (Predicted) |

Mechanism of Action

This compound is a prodrug that is converted intracellularly to its active form, besifovir diphosphate. This active metabolite acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase.

The mechanism of action involves the following key steps:

-

Cellular Uptake: this compound is absorbed and enters hepatocytes.

-

Intracellular Metabolism: Inside the hepatocyte, esterases cleave the pivaloyloxymethyl groups, releasing the monophosphate form of besifovir. Cellular kinases then further phosphorylate the monophosphate to the active diphosphate metabolite.

-

Inhibition of HBV Polymerase: Besifovir diphosphate, being a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of the HBV DNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, besifovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication.

Caption: Intracellular activation and mechanism of action of Besifovir.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the antiviral activity of besifovir.

In Vitro Antiviral Activity Assay

Objective: To determine the concentration of besifovir that effectively inhibits HBV replication in a cell-based model.

Methodology:

-

Cell Culture: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (another known HBV inhibitor) are included.

-

Incubation: The treated cells are incubated for a period of 6-9 days, with media and compound being refreshed every 2-3 days.

-

Quantification of Viral Replication:

-

Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated. HBV DNA is then extracted and quantified using quantitative real-time PCR (qPCR).

-

Intracellular HBV DNA: Cells are lysed, and intracellular HBV DNA replicative intermediates are extracted and quantified by qPCR or Southern blot analysis.

-

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro antiviral activity assay.

HBV Polymerase Inhibition Assay

Objective: To directly measure the inhibitory effect of the active metabolite of besifovir on the enzymatic activity of HBV polymerase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant HBV polymerase is purified.

-

A DNA or RNA template-primer is designed to mimic the natural substrate for the polymerase.

-

The active metabolite, besifovir diphosphate, is synthesized.

-

-

Reaction Mixture: A reaction mixture is prepared containing the HBV polymerase, the template-primer, a mixture of dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of besifovir diphosphate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped after a defined time by adding a quenching solution (e.g., EDTA).

-

Product Analysis: The products of the polymerase reaction (extended primers) are separated from the unincorporated nucleotides using methods such as gel electrophoresis or filter binding assays.

-

Quantification and Data Analysis: The amount of incorporated labeled nucleotide is quantified. The 50% inhibitory concentration (IC₅₀), the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of polymerase activity against the inhibitor concentration.

Caption: Workflow for HBV polymerase inhibition assay.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B. Its potent inhibition of HBV polymerase, coupled with a favorable pharmacokinetic profile as a prodrug, underscores its clinical utility. The experimental protocols detailed in this guide provide a foundational framework for the continued investigation and characterization of this and other novel antiviral agents. A thorough understanding of its chemical properties and mechanism of action is paramount for the scientific community to further optimize and develop more effective therapies against HBV.

References

- 1. This compound: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. besifovir-dipivoxil-maleate-a-novel-antiviral-agent-with-low-toxicity-and-high-genetic-barriers-for-chronic-hepatitis-b - Ask this paper | Bohrium [bohrium.com]

Besifovir Dipivoxil Maleate: An In-Depth Technical Guide on a Novel Acyclic Nucleotide Phosphonate for Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate, a potent acyclic nucleotide phosphonate, has emerged as a significant therapeutic agent in the management of chronic hepatitis B (CHB). As a prodrug of Besifovir, it undergoes intracellular conversion to its active diphosphate metabolite, which then acts as a competitive inhibitor of the hepatitis B virus (HBV) polymerase. This inhibition effectively terminates the viral DNA chain elongation, leading to the suppression of HBV replication. Clinical studies have demonstrated that Besifovir exhibits antiviral efficacy comparable to that of established first-line therapies such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), with a notable advantage of a better safety profile concerning renal function and bone mineral density. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, safety, and resistance profile. Furthermore, it details the experimental protocols for key assays used in its evaluation and visualizes its mechanism and experimental workflows through diagrams.

Introduction

Chronic hepatitis B (CHB) remains a global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The cornerstone of CHB management is the long-term suppression of hepatitis B virus (HBV) replication through antiviral therapy. Acyclic nucleotide phosphonates are a class of antiviral drugs that have revolutionized the treatment of CHB due to their high potency and high genetic barrier to resistance.

This compound (BSV) is a newer-generation acyclic nucleotide phosphonate of guanosine monophosphate.[1][2] It is an orally bioavailable prodrug that is rapidly converted in the body to its active form, Besifovir diphosphate. This active metabolite targets the HBV polymerase, a critical enzyme for viral replication.[3][4] Approved in South Korea for the treatment of CHB, Besifovir offers a promising therapeutic option for treatment-naïve and experienced patients.[1][5]

Mechanism of Action

This compound exerts its antiviral activity through a multi-step intracellular process that culminates in the inhibition of HBV DNA synthesis.

-

Prodrug Conversion: Following oral administration, this compound is absorbed and hydrolyzed to Besifovir (LB80331).[6][7]

-

Intracellular Phosphorylation: Cellular kinases then phosphorylate Besifovir to its active diphosphate metabolite, Besifovir diphosphate (LB80317).[7][8]

-

Inhibition of HBV Polymerase: Besifovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV polymerase.[3][9]

-

Chain Termination: Incorporation of Besifovir diphosphate into the growing viral DNA chain leads to premature chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation.[10] This effectively halts HBV replication.

Besifovir has shown potent antiviral activity against both wild-type and lamivudine-resistant HBV strains.[4]

Data Presentation

In Vitro Activity

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| Besifovir | 4.67 ± 0.84 | >50 | >10.7 | Huh7 | [10] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) of LB80331 | 1.0 - 2.0 hours | [7] |

| Elimination Half-life (t1/2) of LB80331 | 2.5 - 3.3 hours | [7] |

| Excretion | Primarily renal | [6][8] |

Clinical Efficacy: Virological Response in Phase 3 Trials

| Treatment Group | Duration | Virological Response (HBV DNA <69 IU/mL) | Reference |

| Besifovir (150 mg) | 48 weeks | 80.9% | [11] |

| Tenofovir DF (300 mg) | 48 weeks | 84.9% | [11] |

| Besifovir-Besifovir | 96 weeks | 87.2% | [11] |

| Tenofovir DF-Besifovir | 96 weeks | 85.7% | [11] |

| Besifovir-Besifovir | 144 weeks | 87.7% | [1] |

| Tenofovir DF-Besifovir | 144 weeks | 92.1% | [1] |

| Besifovir-Besifovir | 192 weeks | 92.5% | [12] |

| Tenofovir DF-Besifovir | 192 weeks | 93.1% | [12] |

Safety Profile: Changes in Bone Mineral Density (BMD) and Renal Function

| Parameter | Treatment Group | Duration | Mean Percent Change from Baseline | Reference |

| Spine BMD | Besifovir | 48 weeks | -0.1% | [11] |

| Tenofovir DF | 48 weeks | -1.8% | [11] | |

| Hip BMD | Besifovir | 48 weeks | +0.3% | [11] |

| Tenofovir DF | 48 weeks | -1.3% | [11] | |

| eGFR (MDRD) | Besifovir | 48 weeks | +0.6 mL/min/1.73 m² | [11] |

| Tenofovir DF | 48 weeks | -3.7 mL/min/1.73 m² | [11] |

eGFR (estimated Glomerular Filtration Rate) calculated by the Modification of Diet in Renal Disease (MDRD) equation.

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Besifovir against HBV replication.

Methodology:

-

Cell Culture: Maintain HepG2.2.15 cells, which stably replicate HBV, in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Seed the cells in 96-well plates and treat with serial dilutions of Besifovir. Include a no-drug control.

-

Incubation: Incubate the plates for a defined period (e.g., 6-8 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

Quantification of HBV DNA:

-

Harvest the supernatant and extract viral DNA.

-

Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of HBV DNA reduction against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Besifovir.

Methodology:

-

Cell Culture: Seed HepG2 cells (or other relevant liver cell lines) in 96-well plates.

-

Drug Treatment: Treat the cells with the same serial dilutions of Besifovir used in the antiviral assay. Include a no-drug control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Cell Viability Assessment: Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

HBV DNA Quantification in Clinical Samples (Real-Time PCR)

Objective: To quantify HBV DNA levels in patient serum or plasma.

Methodology:

-

Sample Preparation: Extract total DNA from serum or plasma samples using a commercial viral DNA extraction kit.

-

Real-Time PCR:

-

Prepare a PCR master mix containing a DNA polymerase, dNTPs, PCR buffer, and HBV-specific primers and a fluorescently labeled probe.

-

Add a specific volume of the extracted DNA to the master mix.

-

Perform the real-time PCR using a thermal cycler with a program consisting of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

-

Quantification:

-

Include a set of standards with known concentrations of HBV DNA in the same PCR run to generate a standard curve.

-

Determine the HBV DNA concentration in the clinical samples by interpolating their quantification cycle (Cq) values on the standard curve.

-

Results are typically reported in International Units per milliliter (IU/mL).

-

HBeAg/HBsAg Quantification (ELISA)

Objective: To quantify the levels of hepatitis B e-antigen (HBeAg) and hepatitis B surface antigen (HBsAg) in patient serum.

Methodology:

-

Coating: Coat the wells of a microplate with a capture antibody specific for HBeAg or HBsAg.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add diluted patient serum samples and standards to the wells and incubate to allow the antigen to bind to the capture antibody.

-

Detection Antibody: Add a detection antibody, which is also specific for the antigen and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), to the wells and incubate.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader.

-

Quantification: Generate a standard curve using the absorbance values of the standards and determine the concentration of HBeAg or HBsAg in the patient samples.

Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by Besifovir are limited, its mechanism of action as a nucleos(t)ide analog places it within the broader context of antiviral agents that interfere with viral replication, a process intricately linked with host cellular signaling. The diagrams below illustrate the logical relationships in Besifovir's mechanism and experimental evaluation.

Caption: Intracellular activation of Besifovir and its mechanism of action.

References

- 1. Hepatitis B virus DNA quantification with the three-in-one (3io) method allows accurate single-step differentiation of total HBV DNA and cccDNA in biopsy-size liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ice-hbv.org [ice-hbv.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlas-medical.com [atlas-medical.com]

- 7. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 8. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virus-host interaction mechanisms in interferon therapy for hepatitis B virus infection: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Besifovir Dipivoxil Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (BSV), also known as LB80380, is an oral acyclic nucleotide phosphonate prodrug developed for the treatment of chronic hepatitis B (CHB). As a prodrug, it undergoes in vivo biotransformation to its active antiviral metabolite, besifovir diphosphate. Understanding the pharmacokinetic (PK) profile of BSV and its metabolites in preclinical models is crucial for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This technical guide synthesizes the available preclinical pharmacokinetic data on this compound, details the metabolic pathway, and outlines the experimental methodologies where information is accessible.

Metabolic Pathway

This compound is designed for enhanced oral bioavailability and is rapidly absorbed and converted to its metabolites. The metabolic cascade involves two key steps:

-

Conversion to LB80331: The initial step involves the hydrolysis of the dipivoxil ester groups from the parent drug, this compound (LB80380), to form the intermediate metabolite, LB80331.

-

Formation of the Active Moiety (LB80317): Subsequently, LB80331 is further metabolized to the active antiviral agent, besifovir (LB80317).

-

Intracellular Phosphorylation: Within the target hepatocytes, besifovir (LB80317) is phosphorylated by cellular kinases to its active diphosphate form, which inhibits HBV DNA polymerase.

Metabolic activation pathway of this compound.

Pharmacokinetics in Preclinical Models

Publicly available quantitative pharmacokinetic data for this compound in preclinical species is limited. However, a study in mice provides valuable insight into the distribution and phosphorylation of its key metabolites in the liver, the target organ for hepatitis B virus.

Mouse Pharmacokinetic Data

A study was conducted to measure the concentrations of the metabolites LB80331 and LB80317, as well as their phosphorylated forms, in the livers of mice following oral administration of this compound[1][2]. The following table summarizes the reported area under the concentration-time curve (AUC) values.

| Analyte | AUC (0-36h) (µM·h) | AUC (0-∞) (µM·h) |

| LB80331 (liver) | 3,069 | 3,353 |

| LB80331 mono- & di-phosphate (liver) | 1,988 | 2,152 |

| LB80317 (liver) | 1,883 | 2,152 |

| LB80317 di- & tri-phosphate (liver) | 1,243 | 1,488 |

Data extracted from a study in mice, providing insight into liver concentrations of besifovir metabolites and their active phosphorylated forms.[1][2]

The data indicates substantial penetration of the metabolites into the liver and significant conversion to their active phosphorylated forms. Approximately 39% of the total liver exposure of LB80331 and 40% of LB80317 were in their phosphorylated states, highlighting the efficient intracellular activation of the drug[1][2].

While specific pharmacokinetic parameters for rats and dogs are not detailed in the available literature, it is generally stated that this compound has consistent and well-characterized pharmacokinetics in animals[1][3].

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not extensively published. However, based on the available information from the mouse study, a general workflow can be outlined.

General experimental workflow for preclinical pharmacokinetic analysis.

Bioanalytical Method

The concentrations of besifovir and its metabolites in biological matrices are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug and its various metabolites. The general steps of a bioanalytical method for this purpose would include:

-

Sample Preparation: Protein precipitation from plasma or tissue homogenates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.

-

Chromatographic Separation: Use of a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the parent drug and its metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of each analyte.

Discussion and Conclusion

The available preclinical data, primarily from a mouse model, indicate that this compound is efficiently absorbed and metabolized, leading to significant concentrations of the active moiety, besifovir (LB80317), and its phosphorylated forms within the liver. This targeted delivery and intracellular activation are consistent with its potent antiviral activity against HBV.

However, a comprehensive understanding of the preclinical pharmacokinetics of this compound is limited by the lack of publicly available, detailed quantitative data from other common toxicology species such as rats and dogs. Such data, including plasma pharmacokinetics of the parent drug and metabolites, tissue distribution beyond the liver, and excretion balance studies, would be invaluable for a complete preclinical profile.

For researchers and drug development professionals, the existing information provides a foundational understanding of the metabolic activation and liver targeting of this compound. Future work should aim to further elucidate the comparative pharmacokinetics in different preclinical species to refine allometric scaling and improve the prediction of human pharmacokinetics.

References

- 1. Besifovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Besifovir Against Hepatitis B Virus Replication: A Technical Guide

Introduction

Besifovir (Besifovir dipivoxil maleate, BSV) is an acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir, developed for the treatment of chronic hepatitis B (CHB).[1][2] As a guanosine monophosphate (dGMP) analogue, it targets the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle.[2][3] This technical guide provides an in-depth overview of the in vitro efficacy of Besifovir, detailing its mechanism of action, activity against wild-type and drug-resistant HBV strains, and the experimental protocols used for its evaluation.

Mechanism of Action

Besifovir is administered as a prodrug, which is metabolized into its active diphosphate form within hepatocytes.[4] This active metabolite, Besifovir diphosphate, acts as a competitive inhibitor of the HBV reverse transcriptase (RT) domain of the viral polymerase.[5][6] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[6] Once incorporated, the absence of a 3'-hydroxyl group on the Besifovir molecule leads to the termination of the elongating DNA chain, effectively halting HBV replication.[2][5]

Caption: Mechanism of action of Besifovir in inhibiting HBV DNA synthesis.

In Vitro Antiviral Activity & Potency

The in vitro antiviral activity of Besifovir is typically determined by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of viral replication in cell culture assays.

Activity Against Wild-Type HBV

Studies have consistently demonstrated Besifovir's potent activity against wild-type (WT) HBV. In assays using Huh7 cells transfected with HBV replicons, the IC50 value for Besifovir against WT HBV was determined to be 4.25 ± 0.43 μM.[7] This potency is comparable to other established nucleos(t)ide analogues used in CHB treatment.

Activity Against Drug-Resistant HBV Mutants

A crucial aspect of any new antiviral agent is its efficacy against viral strains that have developed resistance to existing therapies. The in vitro susceptibility of various nucleos(t)ide analogue-resistant HBV mutants to Besifovir has been extensively studied.[3][7]

Table 1: In Vitro IC50 Values of Besifovir and Other NAs Against Resistant HBV Mutants

| HBV Mutant | Associated Resistance | Besifovir (BFV) IC50 (μM) | Lamivudine (LMV) IC50 (μM) | Fold Resistance to BFV (vs. WT) |

| Wild Type (WT) | - | 4.25 ± 0.43 | 0.03 ± 0.005 | 1.0 |

| Clone 50-2 (rtM204V) | Lamivudine | >50 | >5 | >11.8 |

| MV Mutant (rtL180M + rtM204V) | Lamivudine | 49.30 ± 1.63 | >5 | 11.6 |

| Clone 69-2 (rtS202G + rtM204V + rtL180M) | Entecavir | 26.00 ± 3.79 | >5 | 6.1 |

| Clone 71-3 (rtT184G + rtS202I + rtM204V) | Entecavir | 40.70 ± 2.26 | >5 | 9.6 |

Data sourced from a study using Huh7 cells and Southern blot analysis.[7] Fold resistance is calculated by dividing the mutant IC50 by the wild-type IC50.

The data reveals the following key points:

-

Lamivudine-Resistant Mutants: HBV mutants with the rtL180M and rtM204V mutations, which confer resistance to lamivudine, also show significant resistance to Besifovir.[3][6][7]

-

Entecavir-Resistant Mutants: Clones with mutations conferring resistance to entecavir demonstrated partial resistance to Besifovir, with a 6.1 to 9.6-fold increase in IC50 values compared to wild-type.[7]

-

Adefovir and Tenofovir-Resistant Mutants: In contrast, adefovir-resistant mutants were found to be highly sensitive to Besifovir.[3][7] Similarly, HBV mutants harboring primary mutations associated with tenofovir resistance were also susceptible to Besifovir.[3][7]

Caption: Cross-resistance profile of Besifovir against common HBV mutants.

Effect on Covalently Closed Circular DNA (cccDNA)

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary reason for the difficulty in curing chronic hepatitis B.[8] While most nucleos(t)ide analogues primarily block reverse transcription, their effect on the cccDNA pool is of great interest. Clinical studies have shown that Besifovir therapy can significantly decrease the levels of intrahepatic cccDNA in patients after 48 weeks of treatment.[9] This suggests that by potently suppressing viral replication, Besifovir reduces the replenishment of the cccDNA pool from newly synthesized viral DNA.

Experimental Protocols for In Vitro Evaluation

Standardized cell culture assays are essential for determining the in vitro efficacy of antiviral agents against HBV.[10][11] The following outlines a typical protocol for a drug susceptibility assay.

Cell Culture and Transfection

-

Cell Line: Human hepatoma cell lines, such as Huh7 or HepG2, are commonly used.[6] The HepG2.2.15 cell line, which stably produces HBV virions, is also a widely used model.[12][13]

-

Plasmids: Cells are transfected with replication-competent HBV constructs, typically a 1.2mer or 1.3mer overlength HBV genome, which allows for the expression of all viral proteins and replication.[6][7]

-

Transfection Method: A standard transfection reagent, such as Lipofectamine 2000, is used to introduce the HBV replicon DNA into the cells.[6]

Drug Treatment

-

Following transfection, the cell culture medium is replaced with fresh medium containing various concentrations of the antiviral drug (e.g., Besifovir) and appropriate controls (e.g., other NAs or a vehicle control).

-

The cells are typically incubated with the drug for a period of 3 to 6 days, with the medium and drug being replenished periodically.[7][12]

Analysis of HBV Replication

-

DNA Extraction: After the treatment period, total intracellular HBV DNA is extracted from the cells.[2]

-

Southern Blot Analysis: This is a classic and robust method to detect and quantify HBV DNA replication intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).[2][7] The separated DNA is transferred to a membrane and hybridized with a DIG-labeled HBV-specific probe for detection.[2]

-

Quantitative PCR (qPCR): qPCR is a more high-throughput method used to quantify the amount of HBV DNA, providing a precise measure of viral load reduction.[14]

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the levels of secreted viral antigens, such as HBeAg and HBsAg, in the cell culture supernatant, providing another marker of viral activity.[6]

Cytotoxicity Assay

-

To ensure that the observed antiviral effect is not due to cellular toxicity, a cytotoxicity assay (e.g., WST-8 assay) is performed in parallel.[14] This determines the 50% cytotoxic concentration (CC50) of the drug. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.[14]

Caption: General workflow for an in vitro HBV drug susceptibility assay.

Conclusion

In vitro studies are fundamental to characterizing the antiviral profile of new therapeutic agents. The data clearly establishes Besifovir as a potent inhibitor of HBV replication.[5][15] Its mechanism as a chain-terminating nucleotide analogue is well-understood. While it shows significant cross-resistance with lamivudine- and partial cross-resistance with entecavir-resistant strains, it maintains high efficacy against adefovir- and tenofovir-resistant HBV mutants, highlighting its potential role in specific patient populations.[3][7] Furthermore, its ability to contribute to the reduction of the intrahepatic cccDNA pool in vivo underscores its clinical potential as an effective long-term therapy for chronic hepatitis B.[9]

References

- 1. Besifovir - Wikipedia [en.wikipedia.org]

- 2. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Besifovir used for? [synapse.patsnap.com]

- 6. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Besifovir therapy improves hepatic histology and reduces covalently closed circular DNA in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. Hepatitis B virus cell culture assays for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

The Genesis of a New Hepatitis B Therapy: A Technical Deep Dive into the Discovery and Development of Besifovir Dipivoxil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate (trade name Besivo®), formerly known as LB80380, represents a significant advancement in the treatment of chronic hepatitis B (CHB). Developed by LG Life Sciences and later co-developed with Ildong Pharmaceutical in South Korea, it is an acyclic nucleotide phosphonate with potent antiviral activity against the hepatitis B virus (HBV). This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the comprehensive preclinical and clinical development pathway of this novel therapeutic agent. Quantitative data from pivotal studies are summarized, and detailed experimental methodologies are provided to offer a complete picture of its journey from laboratory to clinic.

Discovery and Synthesis

Besifovir was discovered by LG Life Sciences (a division of LG Chem) in South Korea as part of a dedicated research program to identify new, potent, and safe antiviral agents for the treatment of CHB.[1] It is a guanosine monophosphate analogue with a chemical structure similar to adefovir and tenofovir. The dipivoxil maleate salt form was selected to enhance its oral bioavailability.

While the precise, step-by-step synthesis protocol is proprietary and detailed in patents such as Korean Patent No. 0441638, the general approach for synthesizing similar purine derivatives involves a multi-step process. This typically begins with the synthesis of the acyclic side chain, which is then coupled to a purine base, followed by esterification to produce the dipivoxil prodrug and subsequent salt formation.

Mechanism of Action

This compound is a prodrug that, upon oral administration, is rapidly absorbed and hydrolyzed into its active metabolite, besifovir (LB80331), and then further intracellularly phosphorylated to besifovir diphosphate (LB80317).[2] This active diphosphate form acts as a competitive inhibitor of the HBV DNA polymerase, a critical enzyme in the viral replication cycle. By competing with the natural substrate, deoxyguanosine triphosphate (dGTP), besifovir diphosphate is incorporated into the elongating viral DNA chain, leading to premature chain termination and the cessation of HBV replication.[2]

Signaling Pathway of Besifovir's Action

References

An In-Depth Technical Guide to the Prodrug Activation Pathway of Besifovir Dipivoxil Maleate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (BSV), also known by its development code LB80380, is an orally administered acyclic nucleotide phosphonate with potent antiviral activity against the hepatitis B virus (HBV).[1][2] As a next-generation therapeutic agent, it has demonstrated comparable efficacy to established treatments like tenofovir disoproxil fumarate (TDF) but with an improved safety profile, particularly concerning renal function and bone mineral density.[1][2][3] The clinical success of besifovir is intrinsically linked to its design as a dipivoxil ester prodrug, which enhances oral bioavailability and facilitates targeted delivery to the liver.[4][5] This guide provides a detailed technical overview of the multi-step metabolic cascade that converts the inactive prodrug into its pharmacologically active triphosphate form, which ultimately suppresses viral replication.

The Metabolic Activation Cascade

The conversion of this compound from its orally administered form to the active intracellular metabolite is a sequential, three-step bioactivation process. This pathway ensures efficient absorption from the gastrointestinal tract and subsequent enzymatic processing within the target hepatocytes to generate the active antiviral compound.

Step 1: Absorption and Initial Hydrolysis

Following oral administration, this compound is rapidly absorbed.[4] The first critical activation step involves the enzymatic cleavage of its two pivaloyl ester groups. This hydrolysis reaction is catalyzed by esterase enzymes predominantly found in the liver and intestine, converting the parent prodrug, LB80380, into its first intermediate metabolite, LB80331.[4][6] This initial conversion is crucial for releasing the core nucleotide analog structure into circulation.

Step 2: Oxidation to the Active Moiety

The intermediate metabolite, LB80331, is not yet the active antiviral agent. It must undergo a second metabolic transformation: an oxidation of the nucleoside base at the 6-position.[4] This reaction converts LB80331 into LB80317, which is the active moiety, besifovir (BFV).[4][6][7] This oxidative step is believed to be mediated by hepatic enzymes such as aldehyde oxidase and/or xanthine oxidase.[4] LB80317 is a nucleotide analog of guanosine monophosphate.[3][4]

Step 3: Intracellular Phosphorylation

Once besifovir (LB80317) is formed within the hepatocyte, it undergoes two successive phosphorylation events, catalyzed by host cellular kinases. This final activation stage converts the monophosphate analog first into besifovir diphosphate and subsequently into the pharmacologically active besifovir triphosphate. It is this triphosphate species that directly interferes with the HBV lifecycle.

Mechanism of Antiviral Action

The therapeutic effect of besifovir is executed by its active triphosphate metabolite. This molecule functions as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase, which also functions as a reverse transcriptase.[8][9] By mimicking the natural nucleotide, besifovir triphosphate is incorporated into the nascent viral DNA strand.[9] The absence of a 3'-hydroxyl group on its acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature termination of DNA chain elongation and effectively halting viral replication.[8]

Pharmacokinetic and Efficacy Data

Clinical studies have characterized the pharmacokinetic profile of besifovir's metabolites and quantified its potent antiviral effect.

Table 1: Pharmacokinetic Parameters of Besifovir Metabolites in CHB Patients

| Parameter | Metabolite | Value | Reference |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | LB80331 | 1.0 - 2.0 hours (steady state) | [5] |

| Apparent Elimination Half-life (t½) | LB80331 | 2.5 - 3.3 hours |[5] |

Table 2: Antiviral Efficacy of Besifovir in Clinical Trials

| Study Type | Dose | Duration | Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Dose-Finding | 30 mg/day | 28 days | Mean Max HBV DNA Reduction | 3.05 log10 copies/mL | [7] |

| Dose-Finding | 60 mg/day | 28 days | Mean Max HBV DNA Reduction | 4.20 log10 copies/mL | [7] |

| Dose-Finding | 120 mg/day | 28 days | Mean Max HBV DNA Reduction | 3.67 log10 copies/mL | [7] |

| Dose-Finding | 240 mg/day | 28 days | Mean Max HBV DNA Reduction | 3.68 log10 copies/mL | [7] |

| Phase IIb | 90 mg/day | 48 weeks | Undetectable HBV DNA (<20 IU/mL) | 63.6% of patients | [10] |

| Phase IIb | 150 mg/day | 48 weeks | Undetectable HBV DNA (<20 IU/mL) | 62.9% of patients | [10] |

| Phase III | 150 mg/day | 192 weeks | Virological Response (HBV DNA <69 IU/mL) | ~93% of patients |[1][11] |

Key Experimental Methodologies

The elucidation of besifovir's activation pathway and antiviral activity has relied on specific in vitro and clinical trial protocols.

In Vitro Antiviral Susceptibility Assay

This protocol is essential for determining the intrinsic activity of the drug against viral replication in a controlled environment. Since the prodrug cannot be activated in cell culture, the active metabolite, besifovir (LB80317), is used directly.[6]

-

Cell Culture: Human hepatoma cell lines (e.g., Huh7) are cultured under standard conditions.[6]

-

Transfection: Cells are transfected with plasmids containing the wild-type or mutant HBV genome.[6]

-

Treatment: Transfected cells are treated with escalating concentrations of the active metabolite, besifovir (BFV/LB80317).[6]

-

Analysis of Viral Replication: After an incubation period, intracellular HBV DNA is extracted from cell lysates and quantified using Southern blot or qPCR to assess the level of replicative intermediates.[6]

-

Analysis of Viral Antigens: The supernatant is collected to measure the level of secreted hepatitis B e-antigen (HBeAg) by ELISA, which serves as a marker for transfection efficiency and viral protein production.[6]

-

Endpoint: The 50% inhibitory concentration (IC50) is calculated to quantify the antiviral potency of the compound.[6]

Clinical Trial Protocol for Efficacy and Safety

Human clinical trials are necessary to evaluate the drug's performance in patients. A typical phase 3 study follows a randomized, controlled design.

-

Patient Population: Treatment-naïve or treatment-experienced patients with chronic hepatitis B are recruited.[1][10]

-

Randomization: Patients are randomly assigned to receive either this compound (e.g., 150 mg daily) or an active comparator, such as TDF (300 mg daily).[1][3]

-

Primary Endpoint: The primary measure of efficacy is the virological response, defined as the proportion of patients with undetectable or significantly suppressed HBV DNA levels (e.g., <69 IU/mL) after a defined treatment period (e.g., 48 or 96 weeks).[1][11]

-

Secondary Endpoints: These include rates of HBeAg seroconversion, normalization of alanine aminotransferase (ALT) levels, and the emergence of antiviral resistance mutations.[10][11]

-

Safety Monitoring: Key safety parameters, including renal function (estimated glomerular filtration rate, eGFR) and bone mineral density (BMD), are monitored throughout the trial and any long-term extension phases.[11][12]

Conclusion